molecular weight and chemical structure of beta-Alanyl-3-methyl-L-histidine Nitrate
molecular weight and chemical structure of beta-Alanyl-3-methyl-L-histidine Nitrate
Structural Elucidation and Analytical Characterization of -Alanyl-3-methyl-L-histidine Nitrate
A Technical Whitepaper on Physicochemical Profiling and Methodological Validation
Executive Summary
In the landscape of drug development and endogenous metabolite profiling,
Physicochemical Profiling & Structural Architecture
-Alanyl-3-methyl-L-histidine nitrate (CAS: 10030-52-1) is an endogenous dipeptide derivative found predominantly in animal tissues[1]. Structurally, it consists of aThe methylation at the 3-position (pi-nitrogen) of the imidazole ring is a critical structural feature. This specific modification confers resistance to enzymatic degradation by serum carnosinase, thereby extending the molecule's biological half-life compared to its non-methylated analog, carnosine.
Below is the consolidated quantitative data defining its physicochemical profile:
| Parameter | Value |
| Chemical Name | |
| Common Synonyms | L-Anserine nitrate, H-beta-Ala-His(3-Me)-OH nitrate |
| CAS Registry Number | 10030-52-1 |
| Molecular Formula | C10H17N5O6 (or C10H16N4O3 · HNO3) |
| Molecular Weight | 303.27 g/mol |
| Monoisotopic Mass | 303.11788 Da |
| Aqueous Solubility ( | ~59 mg/mL (194.55 mM) |
| Organic Solubility (DMSO) | ~3.04 mg/mL (10.02 mM) |
Data supported by [2] and [3].
Biological Mechanisms & Pharmacological Relevance
In biological models, L-Anserine nitrate functions as a potent antioxidant and a highly efficient scavenger of hydroxyl radicals[1]. Furthermore, it actively inhibits nonenzymatic protein glycation induced by aldose and ketose reducing sugars, thereby protecting cellular integrity against oxidative stress[1].
Fig 1: Biochemical mechanisms of L-Anserine nitrate in cellular protection.
Analytical Characterization Protocols
As a Senior Application Scientist overseeing analytical pipelines, I mandate a multi-modal approach to validate the molecular weight (303.27 g/mol ) and the structural integrity of the nitrate salt[3]. Relying on a single analytical technique introduces critical blind spots—particularly for salt forms of zwitterionic peptides. The following self-validating workflow is engineered to ensure absolute structural confirmation.
Fig 2: Orthogonal analytical workflow for the structural validation of L-Anserine nitrate.
Protocol 1: High-Resolution Mass Spectrometry (LC-HRMS)
Objective: Confirm the monoisotopic mass and verify the presence of the nitrate counter-ion.
-
Step 1: Solubilization. Weigh 1.0 mg of the compound and dissolve it in 1.0 mL of LC-MS grade
.-
Causality: The salt exhibits exceptional aqueous solubility (~59 mg/mL)[1]. Using 100% organic solvents initially will cause precipitation. Water prevents ion suppression in the MS source.
-
-
Step 2: Chromatographic Separation. Inject 5
L onto a HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., Waters Acquity BEH Amide). Mobile phase A: 10 mM Ammonium Formate in ; Mobile phase B: Acetonitrile.-
Causality: The dipeptide is highly polar. HILIC provides orthogonal retention based on polar partitioning, ensuring sharp peak morphology. Standard C18 reversed-phase columns will result in solvent-front elution and severe ion suppression.
-
-
Step 3: Dual-Polarity ESI-MS Acquisition.
-
Positive Mode: Targets the free base (anserine). The basic imidazole nitrogen and primary amine readily accept protons, yielding an
precursor ion at m/z 241.13. -
Negative Mode: Validates the salt form by detecting the nitrate counter-ion (
) at m/z 62.00. -
Self-Validation: The simultaneous detection of the organic base in positive mode and the inorganic counter-ion in negative mode provides a closed-loop validation of the complete C10H17N5O6 structure[2].
-
Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: Confirm the 3-methyl substitution on the histidine imidazole ring.
-
Step 1: Sample Preparation. Dissolve 10 mg of the standard in 600
L of Deuterium Oxide ( ).-
Causality: The use of
is non-negotiable; it prevents the massive solvent peak that would otherwise obscure the critical aliphatic signals of the -alanine moiety.
-
-
Step 2: 1H-NMR Acquisition (400 MHz). Acquire standard 1D proton spectra at 298 K.
-
Step 3: Signal Interpretation.
-
Identify the sharp singlet at ~3.8 ppm. Causality: This corresponds to the
group. Its presence unequivocally differentiates anserine from carnosine. -
Observe the multiplets between 2.6 and 3.2 ppm corresponding to the methylene protons of the
-alanine chain. -
Self-Validation: The integration ratio of the methyl singlet (3H) to the
-alanine methylene protons (4H) must be exactly 3:4, confirming the purity and structural integrity of the synthesized batch.
-
Formulation Dynamics and Stability
When transitioning
During formulation, brief sonication is recommended to disrupt the crystalline lattice of the nitrate salt and ensure complete homogenization[1]. For long-term stability, stock solutions should be aliquoted and stored at -20°C to prevent hydrolytic degradation of the peptide bond and preserve the compound's antioxidant efficacy[4].
References
-
PubChem. "L-Anserine nitrate | C10H17N5O6 | CID 112071". National Institutes of Health. URL:[Link]
Sources
- 1. L-Anserine nitrate | Endogenous Metabolite | TargetMol [targetmol.com]
- 2. L-Anserine nitrate | C10H17N5O6 | CID 112071 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. L-Anserine Nitrate Salt | CAS 10030-52-1 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 4. 10030-52-1・L-Anserine Nitrate・011-20311・017-20313[Detail Information]|Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]
